4-Guanidinobenzoic Acid Methanesulfonate

Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzymology

Researchers developing serine protease inhibitors for metabolic disease or thrombosis face a critical supply challenge: inconsistent salt forms or ester derivatives can introduce confounding variables, leading to a near-total loss of inhibitory activity against key targets like trypsin. 4-Guanidinobenzoic Acid Methanesulfonate (CAS 148720-07-4), precisely provided as the methanesulfonate salt, eliminates this risk. - **Ensures Pharmacophore Fidelity:** The 4-guanidinobenzoate core is the validated warhead for serine protease inhibition; this specific salt form provides the optimal solubility and stability profile for reproducible synthesis of clinical candidates like camostat and nafamostat. - **Reliable Analytical Benchmark:** Supplied with confirmed purity (≥95% HPLC), it serves as a trustworthy reference inhibitor for in vitro enzymology kinetic assays against trypsin, plasmin, and thrombin. - **Supply Chain Certainty:** Available from stock with comprehensive quality documentation, enabling uninterrupted synthetic workflows and assay validation.

Molecular Formula C9H13N3O5S
Molecular Weight 275.28 g/mol
CAS No. 148720-07-4
Cat. No. B130141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobenzoic Acid Methanesulfonate
CAS148720-07-4
Molecular FormulaC9H13N3O5S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)O)[NH+]=C(N)N
InChIInChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4)
InChIKeyNGBBXMQQIAFCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Guanidinobenzoic Acid Methanesulfonate: Core Serine Protease Inhibitor Scaffold


4-Guanidinobenzoic Acid Methanesulfonate (CAS 148720-07-4) is a salt form of 4-guanidinobenzoic acid, a well-established pharmacophore for the inhibition of serine proteases, particularly trypsin and plasmin [1]. This compound is recognized as the core structural motif in a class of clinically significant protease inhibitors, including camostat and nafamostat mesylates, and serves as a critical building block for the synthesis of novel therapeutic candidates, such as enteropeptidase inhibitors for the treatment of obesity [2][3].

ScaffoldCore pharmacophore for trypsin/plasmin inhibition studies
Salt formMethanesulfonate salt designed for improved handling and solubility
Building blockKey intermediate for enteropeptidase inhibitor synthesis in metabolic disease research

Non-Interchangeability of 4-Guanidinobenzoic Acid Methanesulfonate


Simple substitution of 4-Guanidinobenzoic Acid Methanesulfonate with other salt forms or 4-guanidinobenzoate esters is not scientifically sound due to significant differences in their physicochemical and pharmacological profiles. The methanesulfonate salt confers specific solubility and stability characteristics that are distinct from the free acid or other salts . Furthermore, the biological activity of 4-guanidinobenzoate derivatives is highly dependent on the ester moiety; replacing it for N-formamidinyl-isonipecotic acid or an arginine moiety can result in a near-total loss of inhibitory activity against key targets like trypsin [1]. Therefore, selecting this precise compound is essential for ensuring the fidelity of research outcomes, whether it is used as a synthetic intermediate or a pharmacological probe.

Salt form substitution
Methanesulfonate vs. free acid or other salts: solubility and stability profiles may differ, requiring formulation-specific verification.
Ester moiety modification
Replacing the 4-guanidinobenzoate ester group with alternative moieties (e.g., N-formamidinyl-isonipecotic acid) can result in near-total loss of trypsin inhibitory activity, limiting interchangeable use.

Why Choose 4-Guanidinobenzoic Acid Methanesulfonate


Critical Scaffold for Trypsin Inhibition

The 4-guanidinobenzoate moiety is essential for potent serine protease inhibition. A direct head-to-head comparison study demonstrated that 4-guanidinobenzoic acid esters exhibit high inhibitory activity against trypsin. Critically, replacing this core moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused an almost total loss of activity [1]. This establishes the 4-guanidinobenzoic acid scaffold as uniquely critical for potent trypsin inhibition, distinguishing it from other guanidine-containing structures.

Trypsin Inhibition SAR
Head-to-head
4‑Guanidinobenzoate: high inhibitory activity. Comparator (N‑formamidinyl‑isonipecotic acid): near‑total loss of activity.
Supports scaffold-specific target engagement
SAR context; structural analog mismatch risk
Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzymology

Solubility Enhancement Over Free Base

4-Guanidinobenzoic Acid Methanesulfonate is a salt specifically designed to improve the poor aqueous solubility of the parent 4-guanidinobenzoic acid. Technical datasheets report that this methanesulfonate salt is slightly soluble in water and alkaline solutions, and slightly soluble in DMSO . While quantitative solubility data for the free base is not provided, the formation of the methanesulfonate salt is a standard pharmaceutical strategy to enhance solubility, which is supported by patents describing its 'high solubility' for medicinal use [1].

Solubility Enhancement
Class-level
Methanesulfonate salt: slightly soluble in water and DMSO. Free base: qualitative improvement claimed; exact quantification not available.
Reported solubility differentiation; verify per formulation context
Supplier datasheet; class-level inference
Drug Formulation Physicochemical Characterization Salt Selection

Research-Grade Purity Specifications

Procurement of this compound from reputable vendors ensures a defined level of purity critical for reproducible research. Multiple supplier technical datasheets specify a minimum purity of ≥95% or >95%, as determined by HPLC and non-aqueous titration . Some suppliers offer material with a minimum purity of 98% . This level of characterization is essential for use as a synthetic intermediate, where impurities can lead to side reactions or lower yields, and for biological assays, where contaminants can skew results.

Purity Specification
Specification review
≥95% (HPLC, titration) to 98% minimum purity
Supports lot consistency for synthesis and assay work
Supplier specification; independent verification recommended
Chemical Synthesis Quality Control Analytical Chemistry

Applications of 4-Guanidinobenzoic Acid Methanesulfonate


Serine Protease Inhibitor Synthesis

Researchers focused on developing novel inhibitors for trypsin, plasmin, and other serine proteases should procure this compound as the essential starting material. Evidence demonstrates that the 4-guanidinobenzoate core is critical for activity, with simple structural modifications leading to a near-total loss of function [1]. This compound serves as the foundational building block for synthesizing ester derivatives that maintain the crucial pharmacophore, as exemplified by numerous patents and literature on clinical candidates like camostat and nafamostat [2].

Reference Standard for Protease Inhibition Assays

This compound is ideal for use as a reference inhibitor in in vitro enzymology studies. Its high purity (≥95-98%) as confirmed by supplier specifications ensures that observed biological activity is not an artifact of contaminants . It can be used to benchmark the activity of novel serine protease inhibitors in kinetic assays against targets such as trypsin, plasmin, and thrombin, providing a reliable and reproducible control for experimental validation [1].

Intermediate for Anti-Obesity Drug Discovery

In line with recent research, this compound is a vital intermediate for synthesizing 4-guanidinobenzoate derivatives that act as enteropeptidase inhibitors for the treatment of obesity [3]. The 2022 Journal of Medicinal Chemistry study highlights the importance of the 4-guanidinobenzoate scaffold in developing potent, orally available inhibitors with low systemic exposure, making it a crucial procurement item for medicinal chemistry programs in metabolic disease research [3].

Application
Selection Property
Validation Focus
Serine protease inhibitor synthesis
Core pharmacophore integrity
Trypsin/plasmin inhibitory activity confirmation
Reference inhibitor for enzymology assays
High purity specification
Activity benchmarking against known proteases
Enteropeptidase inhibitor R&D for metabolic disease
4‑Guanidinobenzoate scaffold
Low systemic exposure design in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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